Antofloxacin is a novel fluoroquinolone antibiotic developed primarily by Chinese researchers. It is an 8-amino derivative of levofloxacin, exhibiting broad-spectrum in vitro activity against both Gram-positive and Gram-negative pathogens. Antofloxacin has gained attention due to its potential effectiveness in treating various bacterial infections, particularly those caused by Escherichia coli and Staphylococcus aureus .
Antofloxacin is classified under the fluoroquinolone class of antibiotics, which are known for their ability to inhibit bacterial DNA synthesis. This compound is recognized for its unique structural modifications that enhance its antimicrobial efficacy compared to other members of the fluoroquinolone family. The chemical identifier for Antofloxacin Hydrochloride is 873888-67-6.
The synthesis of Antofloxacin typically involves a multi-step process, incorporating various chemical reactions to achieve the desired structural modifications. One common method includes the reaction of (S)-9,10-difluoro-2,3-dihydro-3-methyl-8-amidogen-7-oxo-7H-pyrido[1,2,3-de][1,4]-benzoxazine-6-carboxylic acid with N-methyl piperazine.
The synthesis can be optimized through different approaches:
Antofloxacin's molecular structure features a complex arrangement that contributes to its pharmacological properties. The key structural characteristics include:
Antofloxacin undergoes various chemical reactions that are critical for its synthesis and functionality:
The reactions involving Antofloxacin often require specific conditions such as controlled temperatures and the presence of catalysts to optimize yield and purity.
Antofloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV—enzymes essential for DNA replication and repair. This inhibition disrupts DNA synthesis, leading to bacterial cell death.
The pharmacodynamic profile indicates that Antofloxacin demonstrates effective penetration into lung epithelial lining fluid, achieving similar pharmacokinetics to plasma with elimination half-lives ranging from 1.21 to 1.43 hours . The free-drug area under the concentration-time curve over 24 hours to minimum inhibitory concentration ratio has been identified as a critical pharmacodynamic index linked to its efficacy.
Relevant data indicate that Antofloxacin has a protein binding rate in murine plasma of approximately 20.3%, which influences its distribution and therapeutic efficacy .
Antofloxacin has several significant applications in scientific research and medicine:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: